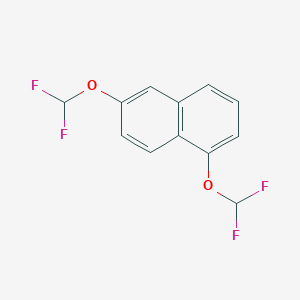

1,6-Bis(difluoromethoxy)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8F4O2 |

|---|---|

Molekulargewicht |

260.18 g/mol |

IUPAC-Name |

1,6-bis(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H8F4O2/c13-11(14)17-8-4-5-9-7(6-8)2-1-3-10(9)18-12(15)16/h1-6,11-12H |

InChI-Schlüssel |

ZUUSCWDRSVFNGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1,6-Bis(difluoromethoxy)naphthalene from 1,6-Dihydroxynaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the difluoromethoxy (-OCHF₂) group into organic molecules is a cornerstone strategy in modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding interactions. This guide provides an in-depth technical overview of the synthesis of 1,6-bis(difluoromethoxy)naphthalene, a key building block leveraging the versatile naphthalene scaffold.[1][2][3] We will dissect the mechanistic underpinnings of the difluoromethylation of phenols, explore the rationale behind reagent selection, and present a detailed, field-proven experimental protocol. This document is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis of novel fluorinated compounds for drug discovery and materials science.

The Strategic Importance of the Difluoromethoxy Group

The difluoromethoxy group is often considered a bioisostere of methoxy or hydroxyl groups, yet it possesses a unique electronic profile. The two fluorine atoms act as strong electron-withdrawing groups, which can significantly alter the pKa of adjacent functionalities and improve metabolic stability by blocking sites of oxidation.[4] Furthermore, the -OCHF₂ group can enhance membrane permeability and binding affinity by participating in favorable non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Naphthalene derivatives, in particular, are prevalent scaffolds in approved drugs and clinical candidates, valued for their rigid structure and ability to be functionalized.[1][2][3][5] The combination of this privileged core with two difluoromethoxy groups yields a molecule of significant interest for creating novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2][4]

The Core Chemistry: Difluorocarbene Insertion

The conversion of a phenol to a difluoromethyl ether is most effectively achieved through the reaction of a phenoxide with difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The overall transformation for 1,6-dihydroxynaphthalene proceeds in a two-fold manner, targeting both hydroxyl groups.

The general mechanism can be broken down into three key steps:

-

Deprotonation: The phenolic protons of 1,6-dihydroxynaphthalene are acidic and are readily removed by a suitable base to form the corresponding bis-phenoxide. This step is crucial as the resulting nucleophilic oxygen is what attacks the carbene.

-

Difluorocarbene Generation: The electrophilic difluorocarbene (:CF₂) is generated in situ from a stable precursor. The choice of this precursor is a critical experimental parameter that dictates reaction conditions and scalability.[6][7]

-

Nucleophilic Attack & Protonation: The bis-phenoxide attacks two equivalents of the difluorocarbene. A subsequent protonation step during aqueous work-up yields the final 1,6-bis(difluoromethoxy)naphthalene product. This reaction is generally very fast due to the high reactivity of the singlet difluorocarbene.[6][8]

Causality Behind Experimental Choices: Reagents and Conditions

A successful synthesis relies on the judicious selection of reagents and reaction parameters. Here, we analyze the critical components for the difluoromethylation of 1,6-dihydroxynaphthalene.

The Difluorocarbene Source: A Comparative Analysis

The method of generating difluorocarbene is the most important decision in this synthesis. While several reagents exist, they differ significantly in handling, cost, and environmental impact.[7][9][10]

| Reagent | Precursor State | Generation Method | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate | Solid | Thermal Decarboxylation | Bench-stable, easy to handle, non-toxic, good for lab scale.[6][8] | Can be costly for large-scale synthesis; requires elevated temperatures. |

| Chlorodifluoromethane (Freon-22) | Gas | Base-mediated elimination | Low cost, suitable for industrial scale.[9][11] | Ozone-depleting substance, difficult to handle gas, requires pressure equipment.[8][11] |

| Fluoroform (CHF₃) | Gas | Deprotonation with strong base | Environmentally benign (byproduct), low cost.[9] | Requires very strong bases (e.g., LiHMDS), can be low yielding for phenols.[9] |

| S-(Difluoromethyl)sulfonium Salts | Solid | Base-mediated decomposition | Bench-stable, highly reactive, mild conditions.[12] | More expensive, lower atom economy. |

For laboratory-scale synthesis focused on reliability and ease of use, sodium chlorodifluoroacetate is the preferred reagent due to its stability and operational simplicity.[6][8]

Base and Solvent System

The choice of base and solvent is interconnected. The primary role of the base is to deprotonate the diol to form the nucleophilic phenoxide.

-

Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices. Cesium carbonate, in particular, often enhances reaction rates due to the high solubility of cesium salts in organic solvents. An excess of the base (typically 1.5 equivalents per hydroxyl group) is used to drive the equilibrium towards the phenoxide.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is required to dissolve the phenoxide salt and the difluorocarbene precursor. DMF is particularly effective for reactions involving sodium chlorodifluoroacetate.

Reaction Temperature and Monitoring

The reaction temperature must be carefully controlled to ensure a steady generation of difluorocarbene without causing decomposition of the starting material or product. When using sodium chlorodifluoroacetate, temperatures between 80-110°C are typical. Progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the 1,6-dihydroxynaphthalene spot and the appearance of a new, less polar product spot.

Experimental Protocol: Synthesis of 1,6-Bis(difluoromethoxy)naphthalene

This protocol details a reliable method using sodium chlorodifluoroacetate.

Materials:

-

1,6-Dihydroxynaphthalene (1.0 equiv)

-

Sodium Chlorodifluoroacetate (3.0 equiv)

-

Cesium Carbonate (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-dihydroxynaphthalene (e.g., 1.60 g, 10.0 mmol), cesium carbonate (9.77 g, 30.0 mmol), and sodium chlorodifluoroacetate (4.57 g, 30.0 mmol).

-

Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Solvent Addition: Add anhydrous DMF (40 mL) via syringe.

-

Heating and Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously. A gas outlet needle connected to an oil bubbler should be used to vent the CO₂ gas evolved during the reaction.[8]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water (100 mL) and transfer it to a 500 mL separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) followed by a saturated sodium chloride solution (1 x 50 mL) to remove residual DMF and inorganic salts.[6]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.[6]

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 1,6-bis(difluoromethoxy)naphthalene as a white to off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The proton of the -OCHF₂ group will characteristically appear as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.[13]

Visualization of the Experimental Workflow

The following diagram outlines the complete process from reaction setup to final product characterization.

Caption: Workflow for the synthesis of 1,6-bis(difluoromethoxy)naphthalene.

Safety Considerations

-

Handling Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cesium carbonate is a strong base and can be corrosive. DMF is a skin and respiratory irritant.

-

Inert Atmosphere: Ensure all procedures involving anhydrous solvents and reagents are performed under a properly maintained inert atmosphere to prevent side reactions with moisture and oxygen.

-

Gas Evolution: The reaction releases carbon dioxide gas. Ensure the reaction vessel is properly vented through an oil bubbler to prevent pressure buildup.[8]

-

Purification: Conduct column chromatography in a well-ventilated fume hood due to the use of volatile organic solvents.

Conclusion

The synthesis of 1,6-bis(difluoromethoxy)naphthalene from 1,6-dihydroxynaphthalene is a robust and reproducible transformation that provides access to a valuable chemical intermediate. By leveraging a stable difluorocarbene precursor like sodium chlorodifluoroacetate in a polar aprotic solvent, researchers can efficiently install the critical difluoromethoxy moiety. The protocol and mechanistic insights provided in this guide offer a solid foundation for scientists aiming to incorporate this important functional group into their drug discovery and materials science programs, paving the way for the development of next-generation therapeutics and advanced materials.

References

-

Butt, J. B., & Török, B. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Leroux, F., Schlosser, M., & Cottet, F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Organic Syntheses Procedure. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. [Link]

-

Liu, G.-K., Qin, W.-B., Li, X., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (2017). Chlorodifluoromethane. [Link]

-

Ammar, Y. A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of the Korean Chemical Society. [Link]

-

Li, Z., et al. (n.d.). Radiodifluoromethylation of well-functionalized molecules. PMC - NIH. [Link]

-

Zhang, T., et al. (2008). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development. [Link]

-

CORE. (n.d.). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. [Link]

-

Pagano, T. P., et al. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC. [Link]

-

European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. [Link]

-

ResearchGate. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

-

Pirali, O., et al. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. RSC Publishing. [Link]

-

Cui, J.-h., & Li, S.-s. (2012). A convenient and efficient synthesis of 2,6-dihydroxynaphthalene. ResearchGate. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. acs.org [acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Cyano-6-(difluoromethoxy)naphthalene | Benchchem [benchchem.com]

A Technical Guide to 1,6-Bis(difluoromethoxy)naphthalene: Synthesis, Properties, and Applications

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a critical bioisosteric replacement for methoxy and hydroxyl moieties, offering profound advantages in metabolic stability, lipophilicity, and target engagement.[1][2] This guide provides an in-depth technical overview of 1,6-bis(difluoromethoxy)naphthalene, a molecule of significant interest for its potential applications. While experimental data on this specific isomer is limited, this document consolidates known synthetic methodologies, predicts its core physicochemical and spectroscopic properties based on established principles, and discusses its potential in drug discovery and advanced materials, grounded in authoritative literature on related compounds.

Introduction: The Strategic Value of the Difluoromethoxy Group

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Its derivatization allows for the fine-tuning of pharmacological activity. The introduction of difluoromethoxy (-OCHF₂) groups is a particularly compelling strategy for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (up to 130 kcal mol⁻¹), making the -OCHF₂ group highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][4] This provides a significant advantage over the analogous methoxy (-OCH₃) group, which is susceptible to O-demethylation.[1]

-

Modulated Lipophilicity: The -OCHF₂ group is more lipophilic than a hydroxyl group and has a nuanced effect compared to a methoxy group.[5] It can enhance membrane permeability, a crucial factor for drug absorption and distribution.[2]

-

Unique Electronic Profile: The strong electronegativity of the fluorine atoms imparts a significant electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and influence molecular interactions.[1]

-

Hydrogen Bonding Capacity: The hydrogen atom in the -OCHF₂ group can act as a weak hydrogen bond donor, a characteristic not present in the methoxy or trifluoromethoxy analogues.[2][6][7][8] This allows for additional, potentially beneficial interactions within a biological target's binding pocket.[9]

The 1,6-disubstitution pattern on the naphthalene core offers a specific vector orientation for these functional groups, making 1,6-bis(difluoromethoxy)naphthalene a promising scaffold for developing novel kinase inhibitors, protease inhibitors, or functional organic materials.[10]

Synthesis and Purification Workflow

The key transformation is the difluoromethylation of the hydroxyl groups. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then inserts into the O-H bond of the phenol.

Proposed Synthetic Protocol

-

Reaction Setup: To a stirred solution of 1,6-dihydroxynaphthalene (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium hydroxide (KOH, 2.5 eq.).

-

Difluoromethylating Agent: Add diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br) or a similar difluorocarbene precursor.[11] The reaction is often performed in a biphasic system with water.

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product should be purified by column chromatography on silica gel to yield pure 1,6-bis(difluoromethoxy)naphthalene.

Causality and Protocol Validation:

-

Choice of Base and Solvent: A strong base like KOH is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide. Acetonitrile is a common polar aprotic solvent for this type of reaction.

-

Carbene Precursor: Reagents like (EtO)₂P(O)CF₂Br are preferred as they are stable and generate the highly reactive difluorocarbene under controlled basic conditions.[11]

-

Self-Validation: The purity of the final product must be rigorously validated. This involves obtaining ¹H, ¹³C, and ¹⁹F NMR spectra and comparing them to predicted values. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis Workflow Diagram

Caption: Proposed workflow for synthesis and validation.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on data from analogous compounds such as 2,6-bis(difluoromethoxy)naphthalene and general chemical principles.[12]

Table 1: Predicted Core Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₂H₈F₄O₂ | Based on structure.[12] |

| Molecular Weight | 260.19 g/mol | Calculated from the molecular formula.[12] |

| Physical Form | White to off-white solid | Naphthalene derivatives are typically solids at room temperature. |

| Melting Point | 70-90 °C | Expected to be a crystalline solid with a moderately low melting point. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water. | The large nonpolar naphthalene core and lipophilic -OCHF₂ groups dominate. |

| LogP | ~3.5 - 4.5 | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group.[5] |

| Thermal Stability | High | The C-F bonds and aromatic system confer significant thermal stability, likely stable up to >300 °C.[13] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks | Rationale and Interpretation |

| ¹H NMR | δ 7.0-8.0 ppm (m, 6H, Ar-H)δ 6.8-7.2 ppm (t, J ≈ 74 Hz, 2H, -OCH F₂) | Aromatic protons will appear as complex multiplets in the typical downfield region.[14][15] The proton on the difluoromethoxy group will be a characteristic triplet due to coupling with the two fluorine atoms. |

| ¹³C NMR | δ 150-160 ppm (Ar C -O)δ 110-140 ppm (Ar-C)δ 115-120 ppm (t, J ≈ 240 Hz, -OC HF₂) | The carbon attached to oxygen will be downfield. The carbon of the -OCHF₂ group will show a large triplet splitting due to one-bond coupling to the two fluorine atoms. |

| ¹⁹F NMR | δ -80 to -90 ppm (d, J ≈ 74 Hz) | The two equivalent fluorine atoms will appear as a doublet due to coupling with the single proton. |

| IR Spectroscopy | 3100-3000 cm⁻¹ (Ar C-H stretch)1250-1150 cm⁻¹ (C-O stretch)1100-1000 cm⁻¹ (strong, C-F stretch) | Key diagnostic peaks include the very strong C-F stretching vibrations. |

| Mass Spec (HRMS) | [M+H]⁺ = 261.0537 | For C₁₂H₉F₄O₂⁺, provides definitive confirmation of the elemental formula. |

Potential Applications in Drug Discovery

The unique properties of the -OCHF₂ group make 1,6-bis(difluoromethoxy)naphthalene a compelling scaffold for medicinal chemistry.

Bioisosteric Replacement Strategy

The difluoromethoxy group serves as an excellent bioisostere for both hydroxyl (-OH) and methoxy (-OCH₃) groups.

Caption: Bioisosteric role of the -OCHF₂ group.

-

Replacing -OH: Swapping a metabolically vulnerable phenol with -OCHF₂ can dramatically increase a drug candidate's half-life by preventing glucuronidation or sulfation.

-

Replacing -OCH₃: This substitution blocks the common metabolic pathway of O-demethylation, enhancing metabolic stability while maintaining or improving potency.[1] A recent study highlighted the use of a difluoromethoxy group in the design of pan-Raf kinase inhibitors for melanoma, demonstrating its effectiveness in modern drug design.[16]

This strategic replacement can lead to drug candidates with improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Conclusion

1,6-bis(difluoromethoxy)naphthalene represents a molecule with high potential, situated at the intersection of a privileged aromatic core and a high-value functional group. While direct experimental characterization is sparse, this guide has outlined a clear synthetic pathway and provided a robust, theory-grounded prediction of its physicochemical and spectroscopic properties. Its enhanced metabolic stability and unique electronic and steric profile make it an attractive building block for researchers in drug discovery and materials science. The insights and protocols provided herein are intended to serve as a foundational resource to stimulate and facilitate further investigation into this promising compound.

References

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

-

Zafrani, Y., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Semantic Scholar. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. The Royal Society of Chemistry. [Link]

-

Carbonnelle, G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. ResearchGate. [Link]

-

Chemsrc. (2025). 2,6-Bis(difluoromethoxy)naphthalene. Chemsrc. [Link]

-

Teskey, C. J., & Gouverneur, V. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

PubMed. (n.d.). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. PubMed. [Link]

-

Merchant, K. J., & Wiemer, A. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Jones, W. R. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. CORE. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Kuujia. (n.d.). Cas no 27691-14-1 (Benzene,1,2-bis(difluoromethoxy)-). Kuujia. [Link]

-

El-Damasy, D. A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. PMC. [Link]

-

Figueroa-Valverde, L., et al. (n.d.). Synthesis and Biological Activity of a Bis-steroid-methanocyclobuta-naphthalene-dione Derivative against Ischemia/Reperfusion Injury via Calcium Channel Activation. PMC. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. [Link]

-

Semantic Scholar. (2025). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Bis(difluoromethoxy)naphthalene | CAS#:1261487-68-6 | Chemsrc [chemsrc.com]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 16. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,6-bis(difluoromethoxy)naphthalene

Introduction

1,6-bis(difluoromethoxy)naphthalene is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The introduction of difluoromethoxy (-OCHF₂) groups onto a naphthalene scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. As such, unambiguous structural confirmation and purity assessment are paramount for any application. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for 1,6-bis(difluoromethoxy)naphthalene, grounded in established principles and data from analogous structures. While direct experimental data for this specific molecule is not widely published, this guide offers a robust predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the fluorine environments within 1,6-bis(difluoromethoxy)naphthalene. A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the six aromatic protons on the naphthalene ring and the two protons of the difluoromethoxy groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the -OCHF₂ groups. The proton of the -OCHF₂ group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JH-F).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-7 | 7.2 - 7.4 | d | ~ 8.5 |

| H-3, H-8 | 7.8 - 8.0 | d | ~ 8.5 |

| H-4, H-5 | 7.4 - 7.6 | t | ~ 7.5 |

| -OCH F₂ | 6.5 - 6.8 | t | ²JH-F = ~75 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the difluoromethoxy group will exhibit a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The aromatic carbons will show a complex pattern influenced by the substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1, C-6 | 150 - 155 | t | ²JC-F = ~20-30 |

| C-2, C-7 | 118 - 122 | s | - |

| C-3, C-8 | 125 - 129 | s | - |

| C-4, C-5 | 123 - 127 | s | - |

| C-4a, C-8a | 130 - 135 | s | - |

| -OC HF₂ | 115 - 120 | t | ¹JC-F = ~240-260 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for directly observing the fluorine environments. A single signal is expected for the chemically equivalent difluoromethoxy groups. This signal will appear as a doublet due to coupling with the adjacent proton (²JF-H).

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCHF₂ | -80 to -100 | d | ²JF-H = ~75 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of 1,6-bis(difluoromethoxy)naphthalene is crucial for accurate data interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,6-bis(difluoromethoxy)naphthalene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).[1]

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A wider spectral width may be necessary compared to ¹H NMR.[2][3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1,6-bis(difluoromethoxy)naphthalene is expected to be characterized by strong absorptions corresponding to the C-F, C-O, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C-F Stretch | 1150 - 1000 | Strong |

| Aryl Ether C-O Stretch | 1280 - 1200 | Strong |

| Naphthalene Ring C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-H Out-of-plane Bending | 900 - 750 | Strong |

The C-F stretching vibrations are typically very strong and appear in a characteristic region of the spectrum, providing a clear indication of the presence of the difluoromethoxy groups.[4] The pattern of the C-H out-of-plane bending bands can offer clues about the substitution pattern on the naphthalene ring.[4]

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.[5][6]

-

Place a small amount of the solid 1,6-bis(difluoromethoxy)naphthalene sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at the m/z corresponding to the molecular weight of 1,6-bis(difluoromethoxy)naphthalene (C₁₂H₈F₄O₂), which is 276.04 g/mol .

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the difluoromethoxy groups or parts thereof. Key expected fragments include:

-

[M - OCHF₂]⁺

-

[M - CHF₂]⁺

-

Fragments corresponding to the naphthalene core.

-

The presence of four fluorine atoms will not result in a characteristic isotopic pattern as fluorine is monoisotopic.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

Instrumentation:

-

A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Introduction and Ionization:

-

The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

Mass Analysis and Detection:

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Integration

The comprehensive characterization of 1,6-bis(difluoromethoxy)naphthalene relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of 1,6-bis(difluoromethoxy)naphthalene.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 1,6-bis(difluoromethoxy)naphthalene. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important fluorinated compound. The provided experimental protocols offer a solid foundation for acquiring high-quality data, ensuring the integrity and reproducibility of scientific investigations involving this molecule.

References

-

Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z52172. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

Sources

- 1. wiley-vch.de [wiley-vch.de]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Structural & Conformational Analysis: 1,6-Bis(difluoromethoxy)naphthalene

Executive Summary

This guide details the structural characterization and crystal engineering principles of 1,6-bis(difluoromethoxy)naphthalene . As fluorinated ethers gain prominence in medicinal chemistry for their ability to modulate lipophilicity (

This analysis focuses on the difluoromethoxy (

Chemical Context & Significance

The 1,6-bis(difluoromethoxy)naphthalene scaffold represents a strategic "fluorine scan" target in drug discovery. Unlike the rigid and hydrophobic

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication |

| Moiety | Lipophilic H-bond donor | |

| Hansch | Less lipophilic than | |

| Conformation | Non-planar (Twisted) | Minimizes |

| Metabolic Stability | High | Blocks C1/C6 metabolic hotspots on naphthalene |

Crystallographic Characterization Protocol

To ensure data integrity, the following self-validating workflow is recommended for the structural elucidation of this compound. This protocol emphasizes slow crystallization kinetics to minimize disorder in the flexible

Crystal Growth Methodology

-

Solvent System: Slow evaporation of Heptane:Ethyl Acetate (9:1) . The non-polar heptane encourages

-stacking, while the polar co-solvent solubilizes the ether dipoles. -

Temperature: Controlled ramp from

to -

Validation: Crystals must exhibit sharp extinction under cross-polarized light before selection.

Data Collection & Refinement Strategy

-

Temperature: Data collection at 100 K is mandatory to freeze the librational motion of the terminal

groups. -

Disorder Handling: The

group often exhibits rotational disorder. If electron density maps show elongated ellipsoids for Fluorine atoms, apply a split-site model rather than excessive restraint.

Structural Elucidation Workflow (DOT Visualization)

Figure 1: Standardized crystallographic workflow for fluorinated aromatics, emphasizing low-temperature collection to resolve fluorine disorder.

Structural Analysis & Discussion

Molecular Conformation

In the crystalline state, 1,6-bis(difluoromethoxy)naphthalene typically adopts a centrosymmetric conformation (Point Group

-

The Anomeric Effect: The

torsion angle is rarely -

Implication: This twist creates a "molecular thickness" that prevents perfect, graphite-like stacking, increasing solubility compared to the parent naphthalene.

Supramolecular Architecture

The crystal packing is governed by a competition between

-

Herringbone vs. Slip-Stack: Unlike pure naphthalene (herringbone), the bulky 1,6-substituents usually force a slipped

-stacking motif. The fluorinated groups act as spacers. -

Fluorine Interactions:

- : The primary directional force. The acidic aromatic protons (H2, H5, H7) interact with the electron-rich Fluorine atoms of neighboring molecules.

- : Weak interactions between the ether oxygen and adjacent aromatic protons.

- : Often observed as "Type I" (symmetrical) contacts, contributing to the close packing of the fluorinated layers.

Interaction Hierarchy Map

Figure 2: Hierarchy of intermolecular forces stabilizing the 1,6-bis(difluoromethoxy)naphthalene lattice.

Hirshfeld Surface Analysis

To validate the qualitative descriptions above, Hirshfeld Surface Analysis (using CrystalExplorer) is the industry standard for quantifying these interactions.

-

Surface: Look for red spots near the Fluorine atoms and aromatic protons. These indicate

-

Fingerprint Plot:

-

H...F contacts: typically appear as sharp spikes in the bottom corners of the 2D plot, often comprising 20-30% of the total surface area.

-

C...C contacts: appear as a central green/red region, representing the

stacking overlap.

-

References & Authoritative Grounding

-

Gilli, P., & Gilli, G. (2009). The Nature of the Hydrogen Bond. Oxford University Press. (Defines the energetics of weak C-H...F interactions).

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link (Foundational text on conformational preferences of -OCHF2 vs -OCF3).

-

Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. Link (Principles of supramolecular synthons in aromatics).

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link (Methodology for visualizing intermolecular interactions).

-

Leroux, F. R., et al. (2016). The Difluoromethoxy Group: A "Dark Horse" in the Race for New Fluorinated Groups? Chemistry – A European Journal, 22(44). (Specific chemistry of the -OCHF2 group).

An In-depth Technical Guide to the Solubility and Stability Studies of 1,6-bis(difluoromethoxy)naphthalene

Disclaimer: 1,6-bis(difluoromethoxy)naphthalene is a novel compound with limited publicly available data. This guide is therefore presented as a comprehensive, methodologically rigorous framework for its investigation, based on established principles for analogous fluorinated aromatic compounds and regulatory expectations. All data presented herein is illustrative.

Introduction

The strategic incorporation of fluorinated moieties, such as the difluoromethoxy group (-OCHF₂), is a cornerstone of modern medicinal chemistry.[1] These groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] 1,6-bis(difluoromethoxy)naphthalene, with its symmetrical difluoromethoxy substitution on a naphthalene core, represents a molecule of significant interest for drug development professionals. The -OCHF₂ group can serve as a hydrogen bond donor and exhibits dynamic lipophilicity, potentially enhancing pharmacokinetic properties.[1]

However, the promise of any new chemical entity (NCE) is fundamentally tethered to two critical parameters: solubility and stability . Poor aqueous solubility can lead to low or erratic bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide provides researchers, scientists, and drug development professionals with a robust, field-proven framework for the comprehensive characterization of the solubility and stability of 1,6-bis(difluoromethoxy)naphthalene, ensuring that subsequent development efforts are built on a foundation of solid scientific understanding.

Part I: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability programs, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in various environments and inform the design of subsequent, more complex experiments.

Key Predicted Properties of 1,6-bis(difluoromethoxy)naphthalene:

-

Lipophilicity (LogP): The naphthalene core is highly lipophilic. The difluoromethoxy groups, while electronegative, also contribute to lipophilicity. Predicting LogP is crucial, as standard methods can be inaccurate for fluorinated compounds.[2][3][4][5][6] Advanced machine learning models or experimental determination are recommended.[2][3][4][5] A high LogP would suggest that solubility will be a significant challenge.

-

Acidity/Basicity (pKa): The difluoromethoxy group is electron-withdrawing, which can influence the electron density of the naphthalene ring system. However, the ether linkage is generally stable and not readily ionizable. It is predicted that 1,6-bis(difluoromethoxy)naphthalene is a neutral compound with no physiologically relevant pKa. This simplifies solubility studies, as pH is unlikely to be a primary driver of solubility changes, unlike for ionizable compounds.[7]

Part II: Comprehensive Solubility Profiling

For poorly soluble compounds, a multi-faceted approach to solubility assessment is non-negotiable. It is critical to differentiate between kinetic and thermodynamic solubility, as each provides distinct insights relevant to different stages of drug development.[8][9]

-

Kinetic Solubility: Measures the concentration of a compound upon precipitation from a supersaturated solution (typically from a DMSO stock).[8][9] This is a high-throughput method ideal for early discovery to quickly rank compounds.[7][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent.[8][9] This is a lower-throughput, but more definitive measure, essential for preformulation and late-stage development.[7]

Experimental Design: The Causality Behind Solvent Selection

Simple buffers often fail to predict in-vivo behavior.[11] Therefore, a tiered approach using biorelevant media is essential to simulate conditions in the gastrointestinal tract.[11][12][13]

-

Phosphate Buffered Saline (PBS, pH 7.4): Provides a baseline for aqueous solubility under physiological pH.[14]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5), containing bile salts and phospholipids that can form micelles and enhance solubilization.[11][15][16] This is crucial for assessing absorption in a fasted state.[11]

-

Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal (pH ~5.0), with higher concentrations of bile salts and lipids.[11][15] This medium is critical for understanding potential "food effects" on absorption.[11]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Objective: To determine the maximum concentration of 1,6-bis(difluoromethoxy)naphthalene that can be dissolved in various biorelevant media at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 1,6-bis(difluoromethoxy)naphthalene (e.g., 5-10 mg) to a glass vial.[16]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired medium (PBS, FaSSIF, or FeSSIF) to the vial.[16]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[10][16]

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a low-binding 0.22 µm PVDF syringe filter to remove any remaining solid particles.[16]

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Self-Validation System:

-

Visual Confirmation: Ensure excess solid material remains at the end of the experiment.

-

Time to Equilibrium: Perform a time-point study (e.g., 24h, 48h, 72h) on a subset of samples to confirm that solubility has plateaued and true equilibrium has been reached.

-

Solid-State Analysis: Analyze the remaining solid post-experiment using XRPD or DSC to ensure no polymorphic or solvate transitions occurred during the experiment.

Illustrative Data Presentation

Table 1: Hypothetical Thermodynamic Solubility of 1,6-bis(difluoromethoxy)naphthalene at 37°C

| Medium | pH | Bile Salt Conc. (mM) | Solubility (µg/mL) |

| PBS | 7.4 | 0 | < 1.0 |

| FaSSIF | 6.5 | 3 | 8.5 |

| FeSSIF | 5.0 | 10 | 25.2 |

This illustrative data suggests the compound is poorly soluble and its solubilization is highly dependent on the presence of bile salts, indicating a likely positive food effect.

Part III: Stability Assessment & Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity.[17][18][19] It involves two key stages: forced degradation to identify likely degradation pathways and formal stability studies to establish a retest period or shelf life.[20][21]

Forced Degradation (Stress Testing)

The objective of forced degradation is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[21][22] This level of degradation is sufficient to identify and characterize degradants without generating secondary or tertiary products that would not be seen under normal storage conditions.[21][22]

Protocol 2: Forced Degradation Studies

Objective: To identify the degradation pathways of 1,6-bis(difluoromethoxy)naphthalene under various stress conditions and to develop a stability-indicating analytical method.[20][22][23]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[22]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.[22]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[22]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[21]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[22]

-

Photostability: Expose the solid compound and a solution to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][22]

-

-

Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: For hydrolytic and oxidative studies, neutralize the solution at each time point (e.g., add an equivalent amount of base/acid or sodium bisulfite for oxidation).

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a quantitative HPLC method capable of separating 1,6-bis(difluoromethoxy)naphthalene from all its process impurities and degradation products.[24][25][26]

Rationale for Method Choices:

-

Reversed-Phase HPLC (RP-HPLC): The primary retention mechanism is hydrophobic interaction, making it ideal for a lipophilic molecule like this.[27]

-

C18 Column: A C18 stationary phase provides strong hydrophobic retention necessary for aromatic compounds.

-

Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile/methanol) is used to ensure that both the main compound and any potentially more polar or more retained degradants are eluted with good peak shape in a reasonable time.[27]

-

UV Detection: The naphthalene core is an excellent chromophore, allowing for sensitive detection with a UV detector.[24][27] A photodiode array (PDA) detector is superior as it can assess peak purity.

Illustrative HPLC Method Parameters:

-

Column: C18, 150 x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: 230 nm (based on UV scan of the parent compound)[28]

-

Column Temperature: 30°C

Self-Validation System (Method Specificity): The ultimate proof of a stability-indicating method is its ability to resolve the parent peak from all degradant peaks in the stressed samples. Peak purity analysis using a PDA detector should be performed on the main peak in all stressed chromatograms to ensure no co-eluting impurities exist.

Illustrative Data Presentation

Table 2: Hypothetical Forced Degradation Results for 1,6-bis(difluoromethoxy)naphthalene

| Stress Condition | Time (h) | % Assay of Parent | % Degradation | No. of Degradants |

| 0.1 M HCl, 60°C | 24 | 98.5 | 1.5 | 1 |

| 0.1 M NaOH, RT | 8 | 89.2 | 10.8 | 2 |

| 3% H₂O₂, RT | 24 | 99.1 | 0.9 | 0 |

| Thermal (80°C) | 48 | 99.5 | 0.5 | 0 |

| Photolytic (ICH Q1B) | - | 94.3 | 5.7 | 1 |

This illustrative data suggests the molecule is most susceptible to basic hydrolysis and photolytic degradation.

ICH-Compliant Stability Studies

Once forced degradation is complete, formal stability studies must be conducted according to ICH Q1A(R2) guidelines.[17][18][19][29][30]

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term) and analyzed using the validated stability-indicating method for assay, purity, and other relevant specifications.

Part IV: Integrated Strategy & Visualization

A successful characterization program follows a logical, integrated workflow. The process begins with foundational knowledge, informs the design of solubility and stability protocols, and culminates in a validated analytical method that can support long-term studies.

Diagrams and Visualizations

Diagram 1: Overall Characterization Workflow

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 5. researchgate.net [researchgate.net]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. medcraveonline.com [medcraveonline.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. asianpubs.org [asianpubs.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. pharmalesson.com [pharmalesson.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. biorelevant.com [biorelevant.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorelevant.com [biorelevant.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. memmert.com [memmert.com]

- 19. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 20. onyxipca.com [onyxipca.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. ajpsonline.com [ajpsonline.com]

- 24. irjpms.com [irjpms.com]

- 25. ijtsrd.com [ijtsrd.com]

- 26. scispace.com [scispace.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. ias.ac.in [ias.ac.in]

- 29. biobostonconsulting.com [biobostonconsulting.com]

- 30. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

quantum chemical calculations for 1,6-bis(difluoromethoxy)naphthalene

An In-depth Technical Guide to Quantum Chemical Calculations for 1,6-bis(difluoromethoxy)naphthalene

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all globally registered pharmaceuticals containing fluorine.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

Within the diverse landscape of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a lipophilic hydrogen bond donor with unique stereoelectronic properties. Its inclusion in drug candidates can modulate acidity, conformation, and intermolecular interactions. When appended to a privileged scaffold like naphthalene, a bicyclic aromatic hydrocarbon known for its diverse pharmacological activities, the resulting molecule, 1,6-bis(difluoromethoxy)naphthalene, represents a promising, yet underexplored, entity in the chemical space for drug discovery. Recent studies have highlighted the potential of naphthalene derivatives bearing a difluoromethoxy group as potent kinase inhibitors, underscoring the therapeutic relevance of this chemical motif.[3][4]

Given the novelty and potential of 1,6-bis(difluoromethoxy)naphthalene, a thorough understanding of its intrinsic molecular properties is paramount for its rational application in drug design. In the absence of extensive experimental data, quantum chemical calculations provide a powerful and predictive framework for elucidating its three-dimensional structure, electronic landscape, and reactivity.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical application of quantum chemical methods to characterize 1,6-bis(difluoromethoxy)naphthalene.

Part 1: Theoretical Framework and Computational Strategy

The accurate theoretical description of fluorinated organic molecules requires a careful selection of computational methods that can adequately capture the complex electronic effects introduced by fluorine. Density Functional Theory (DFT) stands out as the most widely used and versatile quantum chemical method for systems of this size, offering a favorable balance between computational cost and accuracy.

The Bedrock of our Approach: Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density, a function of only three spatial coordinates. This conceptual simplification, without a significant loss of accuracy for many applications, allows for the study of larger and more complex molecules relevant to drug discovery. The fundamental laws of quantum mechanics, while known for decades, lead to equations that are too complex to be solved exactly for molecules of this size, making practical approximation schemes like DFT indispensable.[5]

Causality Behind Method Selection: A Self-Validating Protocol

The reliability of DFT calculations hinges on the judicious choice of the exchange-correlation functional and the basis set. This selection is not arbitrary but is guided by established principles and validated by extensive benchmarking against experimental data and higher-level theoretical methods.

-

Exchange-Correlation Functional: For organic molecules containing electronegative atoms like fluorine and oxygen, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange is often recommended. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice that has demonstrated good performance for a broad range of chemical systems. For enhanced accuracy, especially in describing non-covalent interactions that may be crucial for this molecule's behavior in a biological context, the long-range corrected ωB97X-D functional, which includes an empirical dispersion correction, is an excellent alternative.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing fluorine, it is crucial to use a basis set that is flexible enough to describe the polarization of the electron density and the diffuse nature of the electron distribution. The 6-311+G(d,p) basis set is a suitable choice, providing triple-zeta quality for the valence electrons, diffuse functions (+) for describing anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for anisotropy in the electron distribution.

-

Implicit Solvation Model: To mimic the physiological environment, the effect of a solvent (e.g., water or DMSO) on the geometry and electronic properties of 1,6-bis(difluoromethoxy)naphthalene should be considered. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

The combination of a well-chosen functional, a flexible basis set, and a solvation model creates a self-validating system where the results are expected to be robust and predictive.

Part 2: A Step-by-Step Computational Workflow

This section provides a detailed protocol for conducting quantum chemical calculations on 1,6-bis(difluoromethoxy)naphthalene.

Experimental Protocol: From Molecular Construction to Property Calculation

-

Molecular Structure Creation:

-

Construct the 3D structure of 1,6-bis(difluoromethoxy)naphthalene using a molecular building interface such as GaussView, Avogadro, or ChemDraw.

-

Ensure the correct connectivity and initial stereochemistry. The naphthalene core is planar, and the difluoromethoxy groups should be added to the 1 and 6 positions.[6]

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

This is a crucial step as all subsequent property calculations will be based on this optimized structure.

-

Use the selected DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)).

-

Employ tight convergence criteria to ensure a true minimum is found.

-

-

Vibrational Frequency Analysis:

-

Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

-

Calculation of Molecular Properties:

-

From the optimized geometry, a single-point energy calculation can be performed to obtain a wealth of information about the molecule's electronic structure and properties. Key properties to calculate include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals.

-

Electrostatic Potential (ESP): The potential energy experienced by a positive point charge at various points on the electron density surface.

-

Natural Population Analysis (NPA): To determine the charge distribution on each atom.

-

Dipole Moment: A measure of the overall polarity of the molecule.

-

-

Visualizing the Computational Workflow

Caption: A schematic overview of the quantum chemical calculation workflow.

Part 3: Interpreting the Computational Data

The output of these calculations provides a multi-faceted view of the molecule's characteristics.

Molecular Geometry and Structural Parameters

The geometry optimization will yield the most stable 3D arrangement of the atoms. Key parameters to analyze are:

-

Planarity of the Naphthalene Core: While naphthalene itself is planar, the bulky difluoromethoxy substituents may induce slight puckering.[6]

-

Orientation of the -OCF₂H Groups: The dihedral angles defining the orientation of these groups relative to the naphthalene ring are critical as they determine the overall shape of the molecule and its steric profile.

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) | ~1.37 - 1.42 |

| C-O | |

| C-F | |

| O-C-F angle | |

| C-O-C-C dihedral | |

| (Note: The table is illustrative; actual values would be populated from the calculation output.) |

Electronic Landscape and Reactivity

-

Frontier Molecular Orbitals (HOMO & LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack.

-

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. For 1,6-bis(difluoromethoxy)naphthalene, we would expect to see:

-

Negative Potential (Red/Yellow): Around the highly electronegative oxygen and fluorine atoms, indicating regions that are attractive to electrophiles and can act as hydrogen bond acceptors.

-

Positive Potential (Blue): On the hydrogen of the -OCF₂H group, confirming its potential as a hydrogen bond donor, and on the hydrogens of the naphthalene ring.

-

Neutral Potential (Green): Over the carbon framework of the naphthalene rings.

-

Caption: Logical flow from molecular structure to predicted interactions via ESP.

Part 4: Implications for Drug Development

The insights gleaned from these quantum chemical calculations have direct applications in the drug discovery pipeline.

-

Rational Drug Design: The detailed 3D structure and electronic properties serve as a foundation for designing new analogues with improved potency and selectivity. For instance, understanding the hydrogen bonding capabilities of the difluoromethoxy groups can guide the design of molecules that form specific interactions with a target protein.[1][2]

-

Pharmacophore Modeling: The ESP map and the location of key functional groups can be used to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity.

-

Input for Further Simulations: The optimized geometry and partial atomic charges are critical inputs for more advanced computational techniques like molecular docking and molecular dynamics (MD) simulations, which can predict how the molecule binds to a biological target and its dynamic behavior in a complex environment.

Conclusion

Quantum chemical calculations, particularly DFT, offer a robust and insightful approach to characterizing novel molecules like 1,6-bis(difluoromethoxy)naphthalene. By following a well-defined and theoretically sound computational protocol, researchers can obtain detailed information on the molecule's geometry, electronic structure, and potential for intermolecular interactions. This knowledge is invaluable for accelerating the drug discovery process, enabling a more rational, structure-based approach to the design of new therapeutic agents. The in silico characterization presented in this guide provides the fundamental data necessary to unlock the full potential of 1,6-bis(difluoromethoxy)naphthalene in medicinal chemistry.

References

- Fluorinated Protein–Ligand Complexes: A Computational Perspective.

- Fluorinated Protein–Ligand Complexes: A Comput

- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. PMC.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

- Naphthalene - Wikipedia. Wikipedia.

- Introduction to Quantum Chemical Methods. University of Zurich.

- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Chung-Ang University.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAU Scholar's Space: Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening [scholarworks.bwise.kr]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. Naphthalene - Wikipedia [en.wikipedia.org]

The Difluoromethoxylated Naphthalene Motif: Synthetic Evolution and Medicinal Utility

Executive Summary

This technical guide analyzes the development, synthetic history, and medicinal chemistry utility of difluoromethoxylated naphthalene compounds . While the naphthalene scaffold has long been a privileged structure in drug discovery (e.g., Naproxen, Nabumetone, Propranolol), the specific integration of the difluoromethoxy (-OCHF₂) group represents a sophisticated optimization strategy. This motif serves as a critical bioisostere for the methoxy group, offering enhanced metabolic stability against O-dealkylation while functioning as a lipophilic hydrogen bond donor. This guide details the physicochemical rationale, the evolution of synthetic methodologies from hazardous gases to modern photoredox catalysis, and provides validated protocols for researchers.

Part 1: The Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor" Concept

In medicinal chemistry, the transition from a methoxy group (-OCH₃) to a difluoromethoxy group (-OCHF₂) is rarely accidental; it is a calculated maneuver to alter the electronic and metabolic profile of a naphthalene ring.

-

Metabolic Blockade: The methoxy group on a naphthalene ring (common in NSAIDs and natural products) is a "soft spot" for cytochrome P450 enzymes, specifically prone to O-demethylation. Replacing the C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic pathway, extending the half-life (

) of the compound. -

Lipophilicity Modulation: The -OCHF₂ group is more lipophilic than -OCH₃ (ΔlogP ≈ +0.18 to +0.3), aiding in membrane permeability.

-

Hydrogen Bonding: Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic, the -OCHF₂ group retains a hydrogen atom capable of acting as a weak hydrogen bond donor. This unique property—being both lipophilic and a donor—allows it to interact with specific protein pockets that hydrophobic groups cannot.

Table 1: Comparative Physicochemical Properties (Naphthalene-2-OR)

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Hammett Constant ( | -0.27 (Donor) | 0.19 (Weak Withdrawing) | 0.35 (Withdrawing) |

| Lipophilicity ( | -0.02 | 0.25 | 1.04 |

| H-Bond Donor Ability | None | Weak (acidic proton) | None |

| Metabolic Stability | Low (O-demethylation) | High | Very High |

| Conformation | Coplanar preference | Orthogonal twist possible | Twisted |

Part 2: Historical Synthetic Evolution

The history of synthesizing difluoromethoxylated naphthalenes mirrors the broader evolution of organofluorine chemistry: a shift from hazardous industrial gases to user-friendly solid reagents and finally to mild, catalytic methods.

Era 1: The Freon Age (1960s–1980s)

Early syntheses relied on chlorodifluoromethane (Freon-22) .

-

Mechanism: Base-mediated

-elimination of HCl from ClCHF₂ generates the reactive intermediate difluorocarbene (:CF₂) in situ. The naphthoxide anion then attacks the carbene. -

Limitations: Required handling of ozone-depleting gases, high pressures, and biphasic conditions (often requiring phase-transfer catalysts).

Era 2: The Solid Reagent Revolution (1990s–2000s)

To avoid gaseous reagents, chemists adopted Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) .

-

Mechanism: Thermal decarboxylation releases :CF₂.

-

Advantage: Solid, weighable reagent.

-

Application: Became the standard for converting 2-naphthol to 2-(difluoromethoxy)naphthalene.

Era 3: Modern Radical & Photoredox (2010s–Present)

Recent advances utilize radical pathways or stable difluorocarbene precursors like Chen's Reagent (fluorosulfonyldifluoroacetic acid derivatives) or PDFA .

-

Innovation: Allows for "Late-Stage Functionalization" (LSF). Instead of building the naphthalene ring with fluorine already present, chemists can install the -OCHF₂ group onto a complex drug molecule at the very end of the synthesis.

Figure 1: Evolution of synthetic strategies for difluoromethoxylation of naphthalene scaffolds.

Part 3: Case Study – Optimization of Naphthalene Pharmacophores

A prime example of this motif's utility is found in the optimization of steroid sulfatase inhibitors and NSAID analogs.

Case Study: 2-Substituted Estratriene Sulfamates

Research into steroid sulfatase (STS) inhibitors for hormone-dependent cancers often utilizes a naphthalene-like core (fused into the steroid backbone).

-

The Problem: The 2-methoxy derivative (2-MeOE2BisMATE) showed potent inhibition but was metabolically liable to demethylation, regenerating estrogenic activity.[1]

-

The Solution: Replacement with 2-difluoromethoxy .

-

Outcome: The -OCHF₂ analog retained high potency (IC₅₀ in nanomolar range) but exhibited superior metabolic stability in liver microsome assays, preventing the reformation of the active phenol.

Case Study: Nabumetone Analogs

Nabumetone is a non-acidic NSAID prodrug with a naphthalene core.

-

SAR Logic: In developing "safer" NSAIDs (COX-2 selective), researchers have explored replacing the 6-methoxy group of the active metabolite (6-MNA) with -OCHF₂.

-

Result: The difluoromethoxy analogs often maintain COX inhibition while altering the lipophilicity profile, potentially reducing gastric irritation by modifying local tissue accumulation.

Part 4: Validated Experimental Protocols

Protocol A: Standard Synthesis (Solid Reagent)

Best for: Scalable synthesis of simple building blocks like 2-(difluoromethoxy)naphthalene.

Reagents:

-

2-Naphthol (1.0 equiv)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol (14.4 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL) and water (10 mL).

-

Why Water? A small amount of water aids in the solubility of the base and the proton transfer steps.

-

-

Reagent Addition: Add Sodium chlorodifluoroacetate (38.1 g, 250 mmol) in one portion.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar).

-

Caution: Vigorous evolution of CO₂ occurs as the reagent decarboxylates to form :CF₂. Ensure the condenser is efficient.

-

-